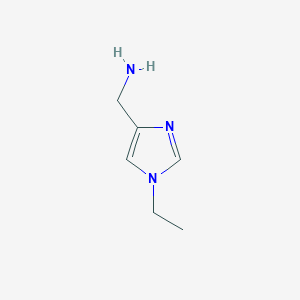
5-cyclopropyl-1,2-thiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is an important intermediate in the synthesis of various heterocyclic compounds. 5-CPCA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been studied extensively in the scientific research community. It has been used as a building block in the synthesis of a variety of heterocyclic compounds, including thiazolidinones and thiazolines. It has also been used as a starting material for the synthesis of a variety of drugs, such as antifungal agents and anti-inflammatory agents. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been used in the synthesis of a variety of agrochemicals, such as herbicides, insecticides, and fungicides.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various heterocyclic compounds. It is thought to act as an electrophile, donating a pair of electrons to form a covalent bond with an electron-rich substrate. This covalent bond is then broken and reformed in order to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid are not well understood. However, it has been shown to possess antifungal activity and to be toxic to some organisms, such as bacteria, fungi, and insects. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been shown to possess anti-inflammatory and antinociceptive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and is widely available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature.
However, there are some limitations to using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments. It is a highly reactive compound and can undergo decomposition at elevated temperatures. Additionally, it is highly toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid. One possible direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid could be used in the synthesis of new drugs and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid.
Métodos De Síntesis
5-cyclopropyl-1,2-thiazole-3-carboxylic acid can be synthesized by several methods. The most common method of synthesis is the cyclopropanation of 1,2-dithiolane-3-thione. The reaction is carried out in the presence of a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures, such as 100-150°C. In addition, the reaction can be catalyzed by a variety of catalysts, such as palladium, nickel, or cobalt.
Propiedades
IUPAC Name |
5-cyclopropyl-1,2-thiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUCAOYRUEBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)







![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)